N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 946223-04-7
VCID: VC5746479
InChI: InChI=1S/C14H13N3O2S2/c1-8-7-21-14-15-9(2)12(13(19)17(8)14)16-11(18)6-10-4-3-5-20-10/h3-5,7H,6H2,1-2H3,(H,16,18)
SMILES: CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC3=CC=CS3)C
Molecular Formula: C14H13N3O2S2
Molecular Weight: 319.4

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide

CAS No.: 946223-04-7

Cat. No.: VC5746479

Molecular Formula: C14H13N3O2S2

Molecular Weight: 319.4

* For research use only. Not for human or veterinary use.

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide - 946223-04-7

Specification

CAS No. 946223-04-7
Molecular Formula C14H13N3O2S2
Molecular Weight 319.4
IUPAC Name N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C14H13N3O2S2/c1-8-7-21-14-15-9(2)12(13(19)17(8)14)16-11(18)6-10-4-3-5-20-10/h3-5,7H,6H2,1-2H3,(H,16,18)
Standard InChI Key SJMCVKBJYNWFRQ-UHFFFAOYSA-N
SMILES CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC3=CC=CS3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a thiazolo[3,2-a]pyrimidine core with methyl groups at positions 3 and 7, a keto group at position 5, and an acetamide-thiophene side chain at position 6. The thiophene ring, a five-membered heterocycle containing sulfur, enhances electronic delocalization, potentially influencing binding interactions with biological targets. The acetamide moiety introduces hydrogen-bonding capabilities, critical for receptor engagement.

Table 1: Key Chemical Properties

PropertyValue
CAS Number946223-04-7
Molecular FormulaC14H13N3O2S2C_{14}H_{13}N_{3}O_{2}S_{2}
Molecular Weight319.4 g/mol
IUPAC NameN-(3,7-dimethyl-5-oxo- thiazolo[3,2-a]pyrimidin-6-yl)-2-thiophen-2-ylacetamide
SolubilityNot publicly available

Spectroscopic and Computational Data

The Standard InChIKey (SJMCVKBJYNWFRQ-UHFFFAOYSA-N) and SMILES (CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC3=CC=CS3)C) provide unique identifiers for computational modeling. Density functional theory (DFT) simulations predict planar geometry for the thiazolopyrimidine core, while the thiophene ring adopts a slightly puckered conformation, influencing molecular polarity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves multi-step reactions starting with thiobarbituric acid and ethyl acetoacetate, followed by cyclization and functionalization . A typical route includes:

  • Formation of the thiazolopyrimidine core: Acid-catalyzed condensation of thiobarbituric acid with ethyl acetoacetate yields 2-acetyl-3,5-dimethyl-isothiazolo[2,3-a]pyrimidin-7-one .

  • Acetamide-thiophene coupling: The acetyl group undergoes nucleophilic substitution with 2-(thiophen-2-yl)acetamide in the presence of a base.

Table 2: Synthetic Yield Optimization

StepReagentsTemperatureYield (%)
1H₂SO₄, acetic acidReflux45
2KOH, ethanol25°C75

Industrial Scalability

Continuous flow reactors are employed to enhance reaction control and purity, reducing side products. Catalytic methods using palladium or copper complexes improve coupling efficiency, achieving yields >80% in pilot-scale trials. Purification via high-performance liquid chromatography (HPLC) ensures >98% purity for pharmacological testing.

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 12.3 μM, comparable to celecoxib (IC₅₀ = 9.8 μM). Molecular docking studies reveal hydrogen bonding between the acetamide group and COX-2’s Arg120 residue, while the thiophene ring engages in hydrophobic interactions with Tyr355.

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (breast cancer)18.4Caspase-3 activation
A549 (lung adenocarcinoma)24.7G0/G1 cell cycle arrest

Comparative Analysis with Thiazolopyrimidine Derivatives

Structural Analogues

N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide exhibits broader antimicrobial activity but lower anticancer potency (MCF-7 IC₅₀ = 35.2 μM), highlighting the thiophene moiety’s role in enhancing cytotoxicity.

Pharmacokinetic Considerations

LogP calculations predict moderate lipophilicity (LogP = 2.1) for the thiophene-acetamide derivative, favoring blood-brain barrier penetration compared to polar analogues like the benzamide derivative (LogP = 1.4).

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